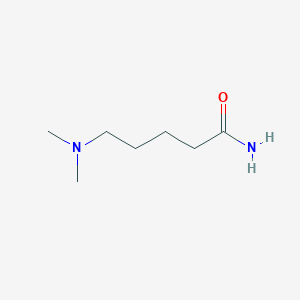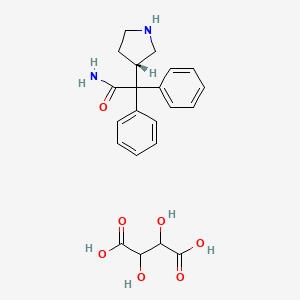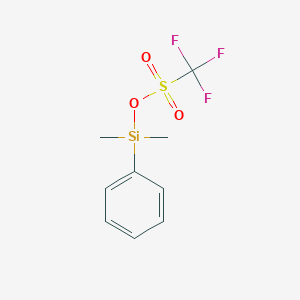![molecular formula C10H7IN4O B8464108 2-{3-Iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole](/img/structure/B8464108.png)
2-{3-Iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-Iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole is a complex heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with an iodo group at position 3 and a 5-methyl-[1,3,4]oxadiazol-2-yl group at position 7
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-Iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common approach includes:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles.
Introduction of the iodo group: Iodination can be performed using iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions.
Attachment of the 5-methyl-[1,3,4]oxadiazol-2-yl group: This step involves the formation of the oxadiazole ring, which can be synthesized through cyclization reactions of hydrazides with carboxylic acids or their derivatives
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{3-Iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization and rearrangement: The oxadiazole ring can participate in cyclization and rearrangement reactions to form new heterocyclic structures
Common Reagents and Conditions
Iodination: N-iodosuccinimide (NIS), iodine in the presence of oxidizing agents.
Oxadiazole formation: Hydrazides, carboxylic acids, or their derivatives under cyclization conditions.
Substitution: Various nucleophiles such as amines, thiols, and alkoxides
Major Products
The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, oxidized or reduced derivatives, and new heterocyclic compounds formed through cyclization and rearrangement reactions .
Scientific Research Applications
2-{3-Iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structural features.
Material Science: The compound’s heterocyclic structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studying enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-{3-Iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity, bind to receptors, and interfere with nucleic acid functions, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Imidazo[1,2-a]pyridine derivatives: These compounds have the same core structure and are studied for their pharmacological properties.
Uniqueness
2-{3-Iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole is unique due to the combination of the iodo group and the 5-methyl-[1,3,4]oxadiazol-2-yl group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C10H7IN4O |
|---|---|
Molecular Weight |
326.09 g/mol |
IUPAC Name |
2-(3-iodoimidazo[1,2-a]pyridin-7-yl)-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H7IN4O/c1-6-13-14-10(16-6)7-2-3-15-8(11)5-12-9(15)4-7/h2-5H,1H3 |
InChI Key |
COLPQJPODKXTIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=NC=C(N3C=C2)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details


Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[4-(Benzenesulfonyl)phenyl]methyl}phosphonic acid](/img/structure/B8464056.png)
![1-(4-Methylbenzo[b]thiophen-2-yl)propan-1-one](/img/structure/B8464074.png)






![2-[(4-Bromophenyl)methyl]oxirane](/img/structure/B8464102.png)

![4'-tert-Butyl-4-[4-(alpha-hydroxy-alpha-phenylbenzyl)piperidino] butyrophenone hydrochloride](/img/structure/B8464117.png)

